Technical Guide: 2-Azido-2-deoxy-D-galactose (GalNAz) & Derivatives
Technical Guide: 2-Azido-2-deoxy-D-galactose (GalNAz) & Derivatives
Molecular Weight, Solubility, and Metabolic Labeling Protocols
Executive Summary
2-Azido-2-deoxy-D-galactose (GalNAz) is a bioorthogonal chemical reporter used to monitor mucin-type O-linked glycosylation. While the "free sugar" form exists, the tetraacetylated derivative (Ac4GalNAz ) is the industry standard for metabolic labeling due to its superior cellular permeability.
This guide provides precise physicochemical data for both forms, detailed solubilization strategies, and a field-validated protocol for metabolic incorporation.
Physicochemical Specifications
The distinction between the free sugar and the peracetylated precursor is critical for experimental success. The free sugar is water-soluble but cell-impermeable; the peracetylated form is cell-permeable but requires organic solvent (DMSO) for initial solubilization.
Table 1: Comparative Molecular Data
| Property | 2-Azido-2-deoxy-D-galactose (Free Sugar) | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactose (Ac4GalNAz) |
| Primary Application | Enzymatic assays (in vitro), Standards | Metabolic Labeling (Cell Culture/In vivo) |
| CAS Number | 68733-26-6 | 68733-19-7 (β-anomer); 67817-30-5 (α-anomer) |
| Molecular Formula | C₆H₁₁N₃O₅ | C₁₄H₁₉N₃O₅ |
| Molecular Weight | 205.17 g/mol | 373.32 g/mol |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
| Solubility (Primary) | Water, Methanol | DMSO, DMF, Chloroform, Ethanol |
| Solubility (Aqueous) | High (>50 mg/mL) | Low (Precipitates without carrier solvent) |
| Melting Point | 177–180 °C (dec.) | 120–127 °C |
| Storage | -20 °C (Desiccated) | -20 °C (Desiccated) |
Solubility & Stability: Technical Deep Dive
Solubilization Strategy for Ac4GalNAz
For metabolic labeling, Ac4GalNAz must be dissolved in a water-miscible organic solvent before addition to cell culture media.
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Vehicle of Choice: Anhydrous Dimethyl Sulfoxide (DMSO).
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Standard Stock Concentration: 200 mM.[1]
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Calculation: To make 1 mL of 200 mM stock, dissolve 74.66 mg of Ac4GalNAz in 1 mL DMSO.
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Stability: The azide moiety is chemically stable at physiological pH. However, the acetyl groups are susceptible to hydrolysis if the DMSO stock is contaminated with water.
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Best Practice: Aliquot stocks (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20 °C.
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Aqueous Stability of the Free Sugar
The free sugar (GalNAz) is stable in aqueous buffers (PBS, Tris) for short-term usage (24-48 hours) at 4 °C. It is typically used for in vitro enzymatic reactions where cell membrane permeability is not a factor.
Safety Note on Azides
While organic azides with a C/N ratio > 3 (like GalNAz) are generally stable and non-explosive, they should not be exposed to:
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Strong Acids: Risk of forming hydrazoic acid (HN₃), which is highly toxic and volatile.
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Heavy Metals: Avoid contact with copper or lead pipes in waste disposal to prevent the formation of shock-sensitive metal azides.
Mechanism of Action: The Salvage Pathway
Understanding the metabolic fate of Ac4GalNAz is essential for troubleshooting low incorporation efficiency. The molecule relies on the GalNAc salvage pathway.
Figure 1: Metabolic trajectory of Ac4GalNAz. The acetyl groups facilitate entry but must be removed by cytosolic esterases before the sugar can enter the salvage pathway.
Experimental Protocol: Metabolic Labeling
Objective: Incorporate GalNAz into mucin-type O-linked glycoproteins in adherent mammalian cells (e.g., HeLa, HEK293).
Reagents Required
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Ac4GalNAz Stock: 200 mM in anhydrous DMSO.
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Culture Media: DMEM or RPMI + 10% FBS (Standard formulation).
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PBS: Phosphate Buffered Saline (pH 7.4).
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Lysis Buffer: RIPA or 1% SDS in PBS + Protease Inhibitors.
Step-by-Step Workflow
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Cell Seeding: Seed cells in a 6-well plate or 10 cm dish. Allow them to adhere and reach 50-60% confluency .
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Why: Actively dividing cells have higher metabolic rates, improving incorporation.
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Labeling: Prepare fresh media containing 50 µM Ac4GalNAz .
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Calculation: Add 2.5 µL of 200 mM Stock to 10 mL of warm media.
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Control: Prepare a vehicle control plate with DMSO only (1:4000 dilution).
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Incubation: Replace old media with the GalNAz-containing media. Incubate at 37 °C, 5% CO₂ for 24 to 48 hours .
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Note: 24 hours is sufficient for surface proteins; 48 hours maximizes total proteome labeling but may increase toxicity in sensitive lines.
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Harvest & Wash: Aspirate media. Wash cells 2x with ice-cold PBS to remove unincorporated sugar.
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Critical: Residual free sugar can interfere with downstream Click reactions.
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Lysis: Add Lysis Buffer (e.g., 500 µL for 10 cm dish). Scrape cells and collect lysate. Incubate on ice for 20 mins, then centrifuge at 14,000 x g for 10 mins to clear debris.
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Quantification: Measure protein concentration (BCA Assay). Normalize samples to 1–2 mg/mL before proceeding to the Click Chemistry reaction (CuAAC or SPAAC).
Figure 2: Operational workflow for metabolic labeling from stock preparation to chemoselective ligation.
References
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Hang, H. C., Yu, C., Kato, D. L., & Bertozzi, C. R. (2003). A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. Proceedings of the National Academy of Sciences, 100(25), 14846–14851. [Link]
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Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive glycans. Accounts of Chemical Research, 42(6), 723–742. [Link]
